![molecular formula C13H12ClN3O2S B2497613 6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705660-25-8](/img/structure/B2497613.png)
6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Description
6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, commonly known as CMPD1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific research studies.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine”, also known as “6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine”.
Anticancer Activity
6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: has shown significant potential as an anticancer agent. This compound acts as a kinase inhibitor, targeting specific protein kinases involved in cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer and leukemia .
Antibacterial Properties
This compound has been evaluated for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its dual activity as both an anticancer and antibacterial agent makes it particularly valuable in treating infections in immunocompromised cancer patients .
Antitubercular Activity
Research has also explored the antitubercular potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a potential candidate for developing new antitubercular drugs .
Antiviral Applications
The compound has been investigated for its antiviral properties, particularly against viruses that cause significant human diseases. Its ability to inhibit viral replication by targeting specific viral enzymes or host cell pathways is a key area of research, offering potential for developing new antiviral therapies .
Anti-inflammatory Effects
Studies have indicated that this compound may possess anti-inflammatory properties. By inhibiting specific enzymes and signaling pathways involved in inflammation, it could be used to develop new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has suggested that 6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may have neuroprotective effects. It could potentially protect neurons from damage caused by oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Research
The compound has also been studied for its potential benefits in cardiovascular research. It may help in managing conditions such as hypertension and atherosclerosis by modulating specific molecular targets involved in cardiovascular health .
Antifungal Activity
Lastly, the compound has shown potential antifungal activity. It could be effective against various fungal pathogens, providing a basis for developing new antifungal agents to treat infections caused by fungi .
These diverse applications highlight the significant potential of 6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in various fields of scientific research and drug development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Synthesis and anti-tubercular evaluation of some novel pyrazolo[3,4-d]pyrimidine derivatives Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, and evaluation
properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-9-2-3-11(4-12(9)14)20(18,19)17-6-10-5-15-8-16-13(10)7-17/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKWINWXNIFXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
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